Superior Anti-HBV Potency Among Briarane Congeners: EC₅₀ Comparison
In a comparative evaluation of 12 briarane-type diterpenoids isolated from Ellisella sp., junceellolide C was identified as the most active anti-HBV congener [1]. Junceellolide C inhibits HBV DNA replication in HepAD38 cells with an EC₅₀ of 5.19 μM and reduces supernatant HBV RNA with an EC₅₀ of 3.52 μM . In comparison, eight newly characterized ellisellolides (A-H) and three known briaranes tested in the same study exhibited either weaker or no measurable anti-HBV activity, as confirmed by the study's SAR analysis [1].
| Evidence Dimension | Anti-HBV potency (HBV DNA replication inhibition) |
|---|---|
| Target Compound Data | EC₅₀ = 5.19 μM (HBV DNA); EC₅₀ = 3.52 μM (HBV RNA) |
| Comparator Or Baseline | Ellisellolides A-H and three known briaranes; the study identified junceellolide C as the most active congener |
| Quantified Difference | Junceellolide C is the most active among 12 tested briarane diterpenoids |
| Conditions | HepAD38 cell line, 72-hour treatment |
Why This Matters
For anti-HBV drug discovery programs, selecting the most potent congener within a compound class directly impacts lead optimization efficiency and reduces false-negative outcomes in screening cascades.
- [1] Jiru Wu et al., Briarane-type diterpenoids from a gorgonian coral Ellisella sp. with anti-HBV activities, Bioorganic Chemistry, 2020, 105:104423. View Source
